molecular formula C14H11ClF3N B1434784 C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine CAS No. 1261499-56-2

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B1434784
CAS No.: 1261499-56-2
M. Wt: 285.69 g/mol
InChI Key: QRFOLUAYFRQDAH-UHFFFAOYSA-N
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Description

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a substituted biphenylmethylamine derivative featuring a chlorine atom at the 4-position and a trifluoromethyl group at the 4'-position of the biphenyl scaffold.

Properties

IUPAC Name

[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOLUAYFRQDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Melting Point (°C)
C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine C₁₄H₁₁ClF₃N 297.70 Not Provided 4-Cl, 4'-CF₃, biphenyl N/A
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine C₁₃H₁₁F₃N₂ 252.23 906352-74-7 Pyridyl 5-CF₃ 108.5–110
C-(3'-Fluoro-biphenyl-4-yl)-methylamine hydrochloride C₁₃H₁₃ClFN 253.70 893649-06-4 3'-F, biphenyl (hydrochloride) N/A

Physicochemical and Reactivity Differences

  • However, the chlorine atom in the target compound introduces greater steric bulk compared to fluorine in the 3'-fluoro analog, which may influence solubility and metabolic stability .
  • Salt Forms : The hydrochloride salt of the 3'-fluoro analog () improves aqueous solubility, a critical factor for bioavailability. The free base form of the target compound (if synthesized) may require derivatization for similar applications .
  • Cycloaddition Reactivity : While direct data for the target compound is unavailable, highlights that methylamine derivatives participate in cycloadditions with Schiff bases to form thiazetidine rings. This suggests that the target compound’s methylamine group could engage in analogous reactions, with chlorine and CF₃ substituents modulating reaction kinetics .

Biological Activity

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H11ClF3N and a molecular weight of approximately 285.69 g/mol. The compound features a biphenyl structure with a chloro group at the 4-position and a trifluoromethyl group at the para position of one phenyl ring, along with a methylamine group attached to the other phenyl ring. This unique combination enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups like trifluoromethyl and chloro enhances its binding affinity to these targets, potentially modulating their activity in biological systems.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups display notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM) against S. aureusMIC (μM) against MRSA
This compoundTBDTBD
Compound A (R = CF3)25.912.9
Compound B (R = Cl)TBDTBD

The minimum inhibitory concentrations (MICs) indicate that the compound may possess both bacteriostatic and bactericidal properties, as evidenced by the equal minimum bactericidal concentration (MBC) values observed in some studies .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been investigated through in vitro assays measuring cell viability and inflammatory markers. Compounds with similar substituents have shown varying effects on NF-κB activity, a key regulator of inflammation.

Table 2: Anti-inflammatory Activity

CompoundIC50 (μM)Effect on NF-κB Activity
This compoundTBDTBD
Compound C (R = Cl, Br)6.5 ± 1.0Inhibition observed
Compound D (R = CF3)TBDActivation observed

Studies suggest that the position and type of substituents are critical for modulating pro-inflammatory or anti-inflammatory responses .

Anticancer Activity

The anticancer potential of this compound is an area of active research. Preliminary findings indicate that compounds with similar structures can induce apoptosis in cancer cell lines.

Table 3: Anticancer Activity

CompoundCell Line TestedIC50 (μM)
This compoundA375TBD
Compound E (R = CF3)MCF-71.88 ± 0.11
Compound F (R = Cl)NCIH4608.55 ± 0.35

The mechanism underlying the anticancer effects may involve disruption of microtubule dynamics or inhibition of specific signaling pathways relevant to tumor growth .

Case Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated several derivatives against MRSA, confirming that compounds with trifluoromethyl moieties exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anti-inflammatory Research : Another study focused on the modulation of NF-κB activity by various substituted biphenyls, highlighting the importance of halogenation in enhancing anti-inflammatory effects .
  • Anticancer Screening : A comprehensive screening of biphenyl derivatives revealed significant cytotoxic effects on multiple cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
Reactant of Route 2
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C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

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